molecular formula C11H8S B1255815 Xanthopappin A

Xanthopappin A

Cat. No.: B1255815
M. Wt: 172.25 g/mol
InChI Key: VDPJXBAVKXXKLA-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xanthopappin A is a bioactive compound belonging to the class of 2,5-disubstituted thiophene derivatives, structurally analogous to Xanthopappin B. These compounds are primarily isolated from Xanthopappus subacaulis, a plant studied for its medicinal properties.

Properties

Molecular Formula

C11H8S

Molecular Weight

172.25 g/mol

IUPAC Name

2-[(E)-hept-5-en-1,3-diynyl]thiophene

InChI

InChI=1S/C11H8S/c1-2-3-4-5-6-8-11-9-7-10-12-11/h2-3,7,9-10H,1H3/b3-2+

InChI Key

VDPJXBAVKXXKLA-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C#CC#CC1=CC=CS1

Canonical SMILES

CC=CC#CC#CC1=CC=CS1

Synonyms

xanthopappin A

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Property Xanthopappin A (Hypothetical) Xanthopappin B
Core Structure 2,5-disubstituted thiophene 2,5-disubstituted thiophene
Substituents Assumed variation (e.g., -OH, -Cl) 2-chloro-1-[5-[(E)-hept-5-en-1,3-diynyl]thiophen-2-yl]ethanol
Molecular Formula Not reported C₁₃H₁₁ClOS
Molecular Weight Not reported 250.74 g/mol
Topological Polar Surface Area (TPSA) Not reported 48.50 Ų
LogP (XlogP) Not reported 3.20

Key Observations :

  • Xanthopappin B features a chlorine atom and a complex alkyne side chain, enhancing lipophilicity (LogP = 3.20), whereas Xanthopappin A’s substituents remain unspecified.
  • The thiophene core in both compounds likely facilitates π-π interactions with biological targets, but differing substituents may alter binding affinities .

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: ADMET and Bioactivity Comparison

Parameter Xanthopappin A (Inferred) Xanthopappin B
Human Intestinal Absorption Predicted high 99.53%
Blood-Brain Barrier Penetration Unknown 90.00%
CYP450 Inhibition Not reported CYP1A2, CYP2C19 inhibition
Toxicity Risks Theoretical hepatotoxicity Carcinogenicity, skin irritation, hepatotoxicity
Bioactivity Hypothesized anticancer activity Antifungal, antimicrobial potential

Key Observations :

  • Xanthopappin B demonstrates high bioavailability and blood-brain barrier penetration, suggesting CNS activity. Xanthopappin A may share similar absorption properties due to structural homology.
  • Both compounds likely interact with drug-metabolizing enzymes (e.g., CYP450), but Xanthopappin B’s inhibitory effects on CYP1A2 and CYP2C19 highlight risks for drug-drug interactions .

Mechanistic and Therapeutic Differences

  • Xanthopappin B : Exhibits multi-target effects, including inhibition of tubulin polymerization (implied by structural analogs) and induction of apoptosis in cancer cells. Its chlorine substituent may enhance electrophilic reactivity, contributing to cytotoxicity .

Q & A

Basic Research Questions

Q. What are the established methods for isolating and purifying Xanthopappin A from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (silica gel, Sephadex LH-20) and preparative HPLC. Purity is validated via HPLC-UV (>95% peak area) and corroborated with spectroscopic data (NMR, MS) .
  • Key Considerations : Optimize solvent polarity to balance yield and selectivity. Validate purity using orthogonal methods (e.g., TLC vs. HPLC) to avoid co-eluting impurities .

Q. How is the structural identity of Xanthopappin A confirmed in new studies?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) to assign stereochemistry and substituent positions.
  • High-resolution mass spectrometry (HR-MS) for molecular formula verification.
  • X-ray crystallography (if crystalline) for absolute configuration .
    • Validation : Compare data with literature values (e.g., δ<sup>13</sup>C chemical shifts ± 0.5 ppm) and deposit spectra in open-access repositories for reproducibility .

Q. What in vitro assays are commonly used to evaluate the bioactivity of Xanthopappin A?

  • Methodological Answer : Standard assays include:

  • Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HepG2, MCF-7), with IC50 values calculated via nonlinear regression .
  • Antioxidant activity : DPPH/ABTS radical scavenging assays, reported as Trolox equivalents.
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with positive controls (e.g., celecoxib) .
    • Pitfalls : Normalize results to cell viability controls and account for solvent interference (e.g., DMSO < 0.1% v/v) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Xanthopappin A across studies?

  • Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify variability sources:

  • Assay conditions : Compare buffer pH, incubation time, and cell passage numbers.
  • Compound handling : Assess stability under storage (e.g., light exposure, temperature) via accelerated degradation studies .
  • Statistical rigor : Apply meta-analysis to evaluate heterogeneity (I² statistic) and publication bias (funnel plots) .

Q. What strategies optimize the synthetic yield of Xanthopappin A derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Retrosynthetic analysis : Prioritize modular synthesis (e.g., Suzuki coupling for aromatic substitutions).
  • Reaction monitoring : Use LC-MS to track intermediate formation and minimize side products.
  • Scale-up : Employ flow chemistry for exothermic reactions (e.g., Friedel-Crafts acylations) to improve safety and yield .
    • Validation : Characterize derivatives with ≥95% purity and confirm regioselectivity via NOESY or X-ray .

Q. How should researchers design pharmacokinetic (PK) studies for Xanthopappin A to address bioavailability limitations?

  • Methodological Answer :

  • In silico screening : Predict LogP and solubility (e.g., SwissADME) to guide formulation (e.g., nanoemulsions).
  • In vivo PK : Use Sprague-Dawley rats with serial blood sampling, quantified via LC-MS/MS. Calculate AUC, Cmax, and t1/2 .
  • Tissue distribution : Apply MALDI imaging to map compound localization .
    • Ethics : Adhere to ARRIVE guidelines for animal studies and include negative controls for matrix effects .

Q. What computational approaches are robust for predicting Xanthopappin A’s molecular targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with flexible ligand docking and AMBER force fields. Validate with experimental binding assays (e.g., SPR).
  • Network pharmacology : Integrate STRING database for protein-protein interaction networks .
  • Machine learning : Train QSAR models on ChEMBL data, ensuring external validation (R² > 0.6) .

Methodological Best Practices

Q. How to ensure reproducibility in Xanthopappin A research?

  • Guidelines :

  • Data transparency : Publish raw spectra, crystallographic data (CCDC numbers), and assay protocols in supplementary materials.
  • Reagent documentation : Specify suppliers, batch numbers, and purity for all chemicals .
  • Statistical reporting : Include effect sizes, confidence intervals, and exact p-values (avoid "p < 0.05" alone) .

Q. What frameworks help formulate rigorous research questions about Xanthopappin A?

  • Frameworks :

  • PICO : Define Population (e.g., cell line), Intervention (dose range), Comparison (positive/negative controls), Outcome (e.g., apoptosis rate).
  • FINER : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Tables

Table 1 : Key Spectroscopic Data for Xanthopappin A Validation

TechniqueCritical ParametersAcceptable Range
¹H NMR (500 MHz)δ 6.85 (s, H-3)± 0.02 ppm
HR-MS[M+H]<sup>+</sup> m/z 453.2012Δ < 5 ppm
HPLC-UVRetention time: 12.3 min (C18, 70% MeOH)± 0.2 min

Table 2 : Common Pitfalls in Bioactivity Studies

PitfallMitigation Strategy
Solvent cytotoxicityUse solvent controls and limit DMSO to ≤0.1%
Assay interferenceValidate via counter-screens (e.g., luciferase inhibition assays)
Poor statistical powerPredefine sample size (G*Power, α=0.05, β=0.2)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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